Mandelonitrile

Catalog No.
S534486
CAS No.
532-28-5
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandelonitrile

CAS Number

532-28-5

Product Name

Mandelonitrile

IUPAC Name

2-hydroxy-2-phenylacetonitrile

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H

InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

mandelonitrile, mandelonitrile, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O

Description

The exact mass of the compound Mandelonitrile is 133.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of cyanohydrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Chiral Pharmaceuticals:

(R)-Mandelonitrile, a specific stereoisomer of the compound, serves as a valuable precursor for the synthesis of various chiral pharmaceuticals. Its unique structure, containing a benzene ring linked to a nitrile group and a hydroxyl group, makes it a useful building block for further chemical transformations. The stereochemistry of the hydroxyl group is crucial for the final product's enantiomeric purity, which is essential for drug activity. Studies have shown that enzymes like those found in Alcaligenes faecalis can be used to achieve this enantioselective conversion, leading to the production of (R)-mandelic acid with high enantiomeric excess. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods. [Source: Buy (R)-mandelonitrile | 10020-96-9 | BenchChem, https://www.benchchem.com/]

Organic Synthesis:

Mandelonitrile is a valuable reagent in various organic reactions. Due to its functional groups, it can undergo a range of transformations to yield other important compounds. One common application is its hydrolysis to form mandelic acid, another crucial chiral building block used in the synthesis of pharmaceuticals and other fine chemicals. Research has explored using enzymes like nitrilase from Alcaligenes faecalis for this conversion, demonstrating its potential for environmentally friendly and efficient production of mandelic acid. [Source: Mandelonitrile Technical Grade - High-Quality Compound for Diverse Applications | Procurenet Limited, ]

Mandelonitrile, also known as cyanohydrin of benzaldehyde, is an organic compound with the chemical formula C6H5CH(OH)CN. It is a colorless to pale yellow liquid with a bitter almond odor [].

  • Precursor to chiral compounds: Mandelonitrile can be converted into various chiral (optically active) compounds, including mandelic acid, a valuable intermediate in the synthesis of pharmaceuticals and food additives [].
  • Substrate for enzymatic studies: Mandelonitrile serves as a substrate for specific enzymes called nitrilases. Studying these enzymes' ability to break down mandelonitrile helps researchers understand their catalytic mechanisms and potential applications in biocatalysis.

Molecular Structure Analysis

Mandelonitrile has a linear molecular structure with three key functional groups:

  • Phenyl group (C6H5): An aromatic ring that provides aromatic character to the molecule.
  • Hydroxyl group (OH): This group contributes to the polarity of the molecule, allowing for hydrogen bonding.
  • Cyano group (CN): This functional group is responsible for the nitrile character of mandelonitrile. It is a weak electron-withdrawing group and can participate in various reactions [].

The presence of the hydroxyl group adjacent to the cyano group makes mandelonitrile a type of α-hydroxy nitrile. This specific arrangement plays a crucial role in its chemical reactivity.


Chemical Reactions Analysis

Mandelonitrile participates in several important chemical reactions:

  • Hydrolysis: Mandelonitrile can be hydrolyzed (broken down with water) to form mandelic acid and ammonia. This reaction is often catalyzed by enzymes such as nitrilases.
C6H5CH(OH)CN  +  H2O  →  C6H5CH(OH)COOH  +  NH3
  • Nucleophilic addition

    The cyano group can undergo nucleophilic addition reactions with various nucleophiles. For example, it can react with alcohols to form substituted mandelonitriles [].

  • Dehydration

    Under certain conditions, mandelonitrile can dehydrate to form cinnamaldehyde, an aromatic aldehyde with a characteristic cinnamon-like odor.

These are just a few examples, and the specific reactions mandelonitrile undergoes depend on the reaction conditions and available reagents.

Physical and Chemical Properties

  • Melting point: 26-27 °C []
  • Boiling point: 262 °C (decomposes) []
  • Solubility: Soluble in water, alcohol, and ether []
  • Density: 1.09 g/cm³ []
  • Stability: Relatively unstable, decomposes on heating or prolonged storage, especially in acidic or basic conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992)
Solid

XLogP3

1

Exact Mass

133.0528

Boiling Point

338 °F at 760 mm Hg (decomposes) (NTP, 1992)

Flash Point

179.5 °F (NTP, 1992)

Density

1.1165 at 68 °F (NTP, 1992)

Appearance

Solid powder

Melting Point

14 °F (also given as 72° F) (NTP, 1992)
-10.0 °C
21.5-22°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

532-28-5
613-88-7

Wikipedia

Mandelonitrile

General Manufacturing Information

Benzeneacetonitrile, .alpha.-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Isobe K, Kitagawa A, Kanamori K, Kashiwagi N, Matsui D, Yamaguchi T, Fuhshuku KI, Semba H, Asano Y. Characterization of a novel hydroxynitrile lyase from Nandina domestica Thunb. Biosci Biotechnol Biochem. 2018 Jul 5:1-10. doi: 10.1080/09168451.2018.1490171. [Epub ahead of print] PubMed PMID: 29975178.
2: Yao L, Li H, Yang J, Li C, Shen Y. Purification and characterization of a hydroxynitrile lyase from Amygdalus pedunculata Pall. Int J Biol Macromol. 2018 Jun 15;118(Pt A):189-194. doi: 10.1016/j.ijbiomac.2018.06.037. [Epub ahead of print] PubMed PMID: 29890248.
3: Martínková L, Křen V. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Appl Microbiol Biotechnol. 2018 May;102(9):3893-3900. doi: 10.1007/s00253-018-8894-8. Epub 2018 Mar 10. Review. PubMed PMID: 29525852.
4: Yamaguchi T, Nuylert A, Ina A, Tanabe T, Asano Y. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. Sci Rep. 2018 Feb 14;8(1):3051. doi: 10.1038/s41598-018-20190-x. PubMed PMID: 29445093; PubMed Central PMCID: PMC5813103.
5: Motojima F, Nuylert A, Asano Y. The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. FEBS J. 2018 Jan;285(2):313-324. doi: 10.1111/febs.14339. Epub 2017 Dec 7. PubMed PMID: 29155493.
6: Lanfranchi E, Grill B, Raghoebar Z, Van Pelt S, Sheldon RA, Steiner K, Glieder A, Winkler M. Production of Hydroxynitrile Lyase from Davallia tyermannii (DtHNL) in Komagataella phaffii and Its Immobilization as a CLEA to Generate a Robust Biocatalyst. Chembiochem. 2018 Feb 16;19(4):312-316. doi: 10.1002/cbic.201700419. Epub 2017 Dec 11. PubMed PMID: 29131473.
7: Cheng Z, Peplowski L, Cui W, Xia Y, Liu Z, Zhang J, Kobayashi M, Zhou Z. Identification of key residues modulating the stereoselectivity of nitrile hydratase toward rac-mandelonitrile by semi-rational engineering. Biotechnol Bioeng. 2018 Mar;115(3):524-535. doi: 10.1002/bit.26484. Epub 2017 Nov 15. PubMed PMID: 29080350.
8: Diaz-Vivancos P, Bernal-Vicente A, Cantabella D, Petri C, Hernández JA. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants. Plant Cell Physiol. 2017 Dec 1;58(12):2057-2066. doi: 10.1093/pcp/pcx135. PubMed PMID: 29036663.
9: Zhang XH, Liu ZQ, Xue YP, Wang YS, Yang B, Zheng YG. Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine. Appl Biochem Biotechnol. 2018 Mar;184(3):1024-1035. doi: 10.1007/s12010-017-2604-3. Epub 2017 Sep 22. PubMed PMID: 28936681.
10: Jones BJ, Bata Z, Kazlauskas RJ. Identical active sites in hydroxynitrile lyases show opposite enantioselectivity and reveal possible ancestral mechanism. ACS Catal. 2017 Jun 2;7(6):4221-4229. doi: 10.1021/acscatal.7b01108. Epub 2017 May 15. PubMed PMID: 28798888; PubMed Central PMCID: PMC5546752.
11: Fan H, Chen L, Sun H, Wang H, Liu Q, Ren Y, Wei D. Characterization of a novel nitrilase, BGC4, from Paraburkholderia graminis showing wide-spectrum substrate specificity, a potential versatile biocatalyst for the degradation of nitriles. Biotechnol Lett. 2017 Nov;39(11):1725-1731. doi: 10.1007/s10529-017-2410-6. Epub 2017 Jul 31. PubMed PMID: 28762035.
12: Xue YP, Jiao B, Hua DE, Cheng F, Liu ZQ, Zheng YG. Improving catalytic performance of an arylacetonitrilase by semirational engineering. Bioprocess Biosyst Eng. 2017 Oct;40(10):1565-1572. doi: 10.1007/s00449-017-1812-0. Epub 2017 Jul 7. PubMed PMID: 28687857.
13: Brückner A, Raspotnig G, Wehner K, Meusinger R, Norton RA, Heethoff M. Storage and release of hydrogen cyanide in a chelicerate (Oribatula tibialis). Proc Natl Acad Sci U S A. 2017 Mar 28;114(13):3469-3472. doi: 10.1073/pnas.1618327114. Epub 2017 Mar 13. PubMed PMID: 28289203; PubMed Central PMCID: PMC5380029.
14: Yamaguchi T, Kuwahara Y, Asano Y. A novel cytochrome P450, CYP3201B1, is involved in (R)-mandelonitrile biosynthesis in a cyanogenic millipede. FEBS Open Bio. 2017 Feb 1;7(3):335-347. doi: 10.1002/2211-5463.12170. eCollection 2017 Mar. PubMed PMID: 28286729; PubMed Central PMCID: PMC5337904.
15: Kuwahara Y, Yamaguchi T, Ichiki Y, Tanabe T, Asano Y. Hydrogen peroxide as a new defensive compound in "benzoyl cyanide" producing polydesmid millipedes. Naturwissenschaften. 2017 Apr;104(3-4):19. doi: 10.1007/s00114-017-1435-y. Epub 2017 Mar 1. PubMed PMID: 28251301.
16: Nuylert A, Ishida Y, Asano Y. Effect of Glycosylation on the Biocatalytic Properties of Hydroxynitrile Lyase from the Passion Fruit, Passiflora edulis: A Comparison of Natural and Recombinant Enzymes. Chembiochem. 2017 Feb 1;18(3):257-265. doi: 10.1002/cbic.201600447. Epub 2017 Jan 4. PubMed PMID: 27914120.
17: Padhi SK. Modern Approaches to Discovering New Hydroxynitrile Lyases for Biocatalysis. Chembiochem. 2017 Jan 17;18(2):152-160. doi: 10.1002/cbic.201600495. Epub 2016 Nov 29. Review. PubMed PMID: 27898188.
18: Zhou Y, Zhang C, Qiu Y, Liu L, Yang T, Dong H, Satoh T, Okamoto Y. Temperature-Triggered Switchable Helix-Helix Inversion of Poly(phenylacetylene) Bearing l-Valine Ethyl Ester Pendants and Its Chiral Recognition Ability. Molecules. 2016 Nov 21;21(11). pii: E1583. PubMed PMID: 27879637.
19: Bracco P, Busch H, von Langermann J, Hanefeld U. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Org Biomol Chem. 2016 Jul 6;14(27):6375-89. doi: 10.1039/c6ob00934d. Review. PubMed PMID: 27282284.
20: Ishida Y, Kuwahara Y, Dadashipour M, Ina A, Yamaguchi T, Morita M, Ichiki Y, Asano Y. A sacrificial millipede altruistically protects its swarm using a drone blood enzyme, mandelonitrile oxidase. Sci Rep. 2016 Jun 6;6:26998. doi: 10.1038/srep26998. PubMed PMID: 27265180; PubMed Central PMCID: PMC4893617.

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